molecular formula C14H12N2O B3060326 3-Phenyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 23465-73-8

3-Phenyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B3060326
CAS RN: 23465-73-8
M. Wt: 224.26 g/mol
InChI Key: IURISRNFECQLRH-UHFFFAOYSA-N
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Description

3-Phenyl-3,4-dihydroquinoxalin-2(1H)-one, also known as PDQ, is a heterocyclic compound that has been extensively studied in recent years due to its potential applications in the field of medicinal chemistry. PDQ belongs to the quinoxaline family of compounds, which are known for their diverse pharmacological activities, including antitumor, antiviral, and antibacterial properties.

Scientific Research Applications

Synthesis and Selectivity

  • 3-Phenyl-3,4-dihydroquinoxalin-2(1H)-one derivatives have been synthesized through cyclocondensation of o-phenylenediamines and aroylpyruvates, offering a range of physical and pharmaceutical applications. The regioselectivity of these syntheses is crucial, requiring controlled reaction conditions and NMR techniques for structure determination (Dobiáš et al., 2017).

Chemical Reactions

  • The compound is involved in various chemical processes like reactions with maleic acid derivatives to create 3-substituted versions (Rozhkov et al., 2014), and cross-dehydrogenative coupling reactions under iodide/peroxide conditions (Ma et al., 2021).

Potential Applications in Biochemistry

  • It has been used in the synthesis of fluorogenic substrates for enzymes like horseradish peroxidase, showcasing its utility in biochemistry and enzyme studies (Li & Townshend, 1997).

Crystal Structure Analysis

  • Studies on the crystal structure of derivatives of 3-Phenyl-3,4-dihydroquinoxalin-2(1H)-one provide insights into the molecular conformation and intermolecular interactions, which are significant for understanding its chemical behavior (Daouda et al., 2013).

Novel Synthesis Methods

  • Innovative synthesis methods have been developed, like the EDTA-catalyzed synthesis of 3,4-dihydroquinoxalin-2-amine derivatives in an environmentally friendly manner (Kolla & Lee, 2010).

Pharmaceutical and Industrial Applications

  • Quinoxaline derivatives, including 3-Phenyl-3,4-dihydroquinoxalin-2(1H)-one, are known for their extensive industrial and pharmaceutical applications, as evidenced in the synthesis of novel isoxazolequinoxaline derivatives with potential anti-cancer properties (Abad et al., 2021).

Exploration in Imaging Agents

  • Research has been conducted to evaluate derivatives of 3-Phenyl-3,4-dihydroquinoxalin-2(1H)-one as potential brain imaging agents, indicating its potential in medical imaging technologies (Ibrahim et al., 2018).

properties

IUPAC Name

3-phenyl-3,4-dihydro-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c17-14-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)16-14/h1-9,13,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURISRNFECQLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60505026
Record name 3-Phenyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23465-73-8
Record name 3-Phenyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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